molecular formula C7H6N2OS B1403309 2-Methoxythieno[3,2-D]pyrimidine CAS No. 1259978-29-4

2-Methoxythieno[3,2-D]pyrimidine

Cat. No.: B1403309
CAS No.: 1259978-29-4
M. Wt: 166.2 g/mol
InChI Key: CXFQJYUKGOJMJI-UHFFFAOYSA-N
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Description

2-Methoxythieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring The presence of a methoxy group at the 2-position of the thiophene ring distinguishes this compound from other thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxythieno[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-D]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The major products are the corresponding alcohols or amines.

    Substitution: The products depend on the nucleophile used, such as thiols, amines, or halides.

Scientific Research Applications

2-Methoxythieno[3,2-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxythieno[3,2-D]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites . This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile candidate for drug development.

Comparison with Similar Compounds

    Thieno[3,2-D]pyrimidine: Lacks the methoxy group, which can affect its reactivity and biological activity.

    Thieno[2,3-D]pyrimidine: Differs in the position of the thiophene ring fusion, leading to different chemical properties.

    2-Methylthieno[3,2-D]pyrimidine: Has a methyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: 2-Methoxythieno[3,2-D]pyrimidine is unique due to the presence of the methoxy group, which enhances its solubility and can modulate its biological activity. This structural feature makes it a valuable compound for various applications, particularly in drug discovery and materials science.

Properties

IUPAC Name

2-methoxythieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-10-7-8-4-6-5(9-7)2-3-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFQJYUKGOJMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737856
Record name 2-Methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259978-29-4
Record name 2-Methoxythieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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